4-(羟甲基)哌啶-1-羧酸甲酯

概述

描述

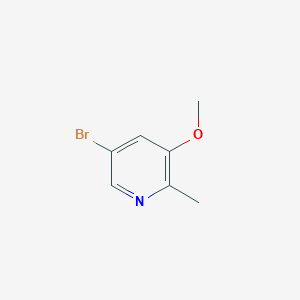

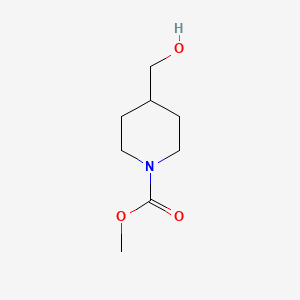

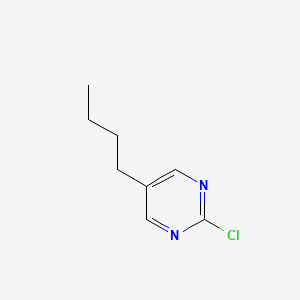

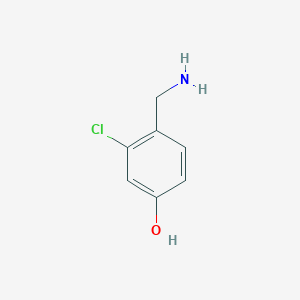

“Methyl 4-(hydroxymethyl)piperidine-1-carboxylate” is a chemical compound with the CAS Number: 916078-39-2. It has a molecular weight of 173.21 . The IUPAC name for this compound is methyl 4-(hydroxymethyl)-1-piperidinecarboxylate .

Synthesis Analysis

The synthesis of “Methyl 4-(hydroxymethyl)piperidine-1-carboxylate” can be achieved through a reaction involving 4-Hydroxymethylpiperidine, potassium carbonate, and methyl chloroformate . The reaction mixture is stirred vigorously and allowed to warm to room temperature over 2 hours. After stirring overnight (16 hours), the reaction mixture is acidified with 6M aqueous hydrochloric acid and extracted with dichloromethane .Molecular Structure Analysis

The InChI code for “Methyl 4-(hydroxymethyl)piperidine-1-carboxylate” is 1S/C8H15NO3/c1-12-8(11)9-4-2-7(6-10)3-5-9/h7,10H,2-6H2,1H3 . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis

“Methyl 4-(hydroxymethyl)piperidine-1-carboxylate” can be used as a reactant in various chemical reactions. For instance, it can be used in the C-2 arylation of piperidines through directed transition metal-catalyzed sp3 C-H activation .Physical And Chemical Properties Analysis

“Methyl 4-(hydroxymethyl)piperidine-1-carboxylate” is a liquid at room temperature . It has a high GI absorption and is not a BBB permeant . It is not a substrate or inhibitor for various CYP enzymes . The compound has a Log Po/w (iLOGP) of 2.05, indicating its lipophilicity . It is also very soluble, with a solubility of 25.3 mg/ml .科学研究应用

以下是关于4-(羟甲基)哌啶-1-羧酸甲酯在科学研究中的应用的全面分析,重点关注其独特的应用:

不对称氢化催化剂

另一个应用是将其用作空间位阻大的芳基烯酰胺不对称氢化的可扩展催化剂。不对称氢化是用于生产各种药物的重要化学反应。

这些只是4-(羟甲基)哌啶-1-羧酸甲酯在科学研究中的应用的几个例子。 每个应用领域都利用该化合物的独特性质,为医学和化学研究的进步做出贡献 .

作用机制

The mechanism of action of methyl 4-(hydroxymethyl)piperidine-1-carboxylate is not well understood. However, it is believed that the compound reacts with other molecules to form complexes that can interact with various cellular components. These complexes can then act as signaling molecules, activating or inhibiting various cellular processes.

Biochemical and Physiological Effects

Methyl 4-(hydroxymethyl)piperidine-1-carboxylate has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of certain bacteria, fungi, and viruses. It has also been found to have anti-inflammatory and analgesic effects, as well as anticonvulsant and antidepressant effects. It has also been found to have anti-cancer effects, as well as modulating effects on the immune system.

实验室实验的优点和局限性

Methyl 4-(hydroxymethyl)piperidine-1-carboxylate has several advantages for lab experiments. It is relatively stable and can be stored for long periods of time. It is also relatively inexpensive and can be easily synthesized. However, it is also relatively toxic and should be handled with care. It is also relatively volatile and can easily evaporate.

未来方向

There are many potential future directions for research on methyl 4-(hydroxymethyl)piperidine-1-carboxylate. Further research could be done to better understand its mechanism of action and to identify new potential applications. Research could also be done to identify new synthesis methods and to optimize existing methods. Research could also be done to identify new biochemical and physiological effects and to develop new therapeutic uses. Finally, research could also be done to identify new ways to reduce toxicity and increase stability.

安全和危害

“Methyl 4-(hydroxymethyl)piperidine-1-carboxylate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

属性

IUPAC Name |

methyl 4-(hydroxymethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-12-8(11)9-4-2-7(6-10)3-5-9/h7,10H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XITRBDLPZVGVDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC(CC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-((tert-Butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1519308.png)

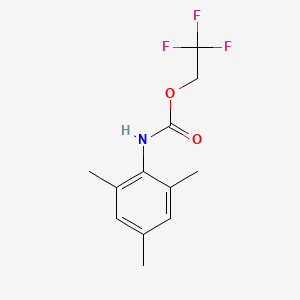

![2,2,2-trifluoroethyl N-[2-(trifluoromethoxy)phenyl]carbamate](/img/structure/B1519319.png)

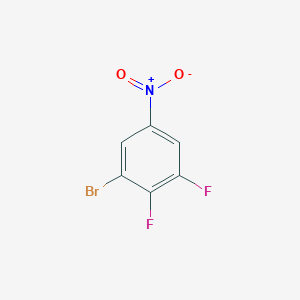

![2-Bromo-6-fluoroimidazo[1,2-a]pyridine](/img/structure/B1519321.png)